7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a methoxy group and two methyl groups attached to the ring. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under specific conditions can yield the desired benzoxazepine scaffold . Another method includes the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods: Industrial production of benzoxazepines often employs microwave heating to synthesize pyrimido-oxazepine analogs . Additionally, Cu(I)-catalyzed cycloaddition of azido-alkynes has been used to synthesize 1,2,3-triazolo[5,1-c][1,4]benzoxazepine derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the benzoxazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazepine oxides, while substitution reactions can produce various substituted benzoxazepines.
Scientific Research Applications
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, benzoxazepines have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
- 2,2-Dimethyl-2,3-dihydro-1,5-benzoxazepine
- 2,2,4-Trimethyl-2,3-dihydrobenzothiazepine
- 1,4-Benzoxazepin-2-one derivatives
Comparison: Compared to similar compounds, 7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of the methoxy group and two methyl groups can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
1782803-30-8 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
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